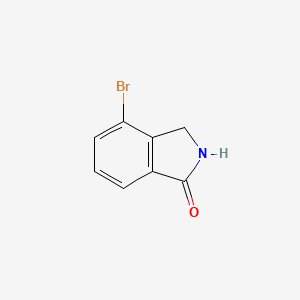

4-Bromoisoindolin-1-one

描述

Significance of Isoindolinone Derivatives in Organic Synthesis and Medicinal Chemistry

The isoindolinone framework is a privileged structure in both organic synthesis and medicinal chemistry due to its widespread presence in bioactive compounds and its utility as a synthetic intermediate. researchgate.netrsc.orgrsc.org Recent advancements in synthetic methods have further expanded the accessibility and application of this versatile heterocyclic system. nih.govthieme-connect.com

In the field of organic synthesis, isoindolinone derivatives are recognized as versatile building blocks. Their rigid bicyclic structure provides a reliable scaffold upon which more complex molecular architectures can be assembled. nih.gov Chemists utilize the isoindolinone core to construct intricate three-dimensional molecules, leveraging its inherent reactivity and stereochemical features. illinois.edu The development of new chemical building blocks that can be easily snapped together has streamlined the process of creating complex molecules, and isoindolinone plays a role in this modular approach to synthesis. illinois.edursc.org The functional groups on the isoindolinone scaffold, such as the lactam, can be chemically manipulated, and substituents can be introduced on the aromatic ring or the nitrogen atom, providing multiple points for diversification. acs.orgd-nb.info This makes them key intermediates in the synthesis of a wide array of organic compounds and natural products. thieme-connect.comresearchgate.net

The isoindolinone nucleus is a common structural motif in a multitude of natural products and pharmaceutical agents. nih.govrsc.orgresearchgate.netnih.gov Its presence is noted in compounds isolated from various natural sources, including fungi and plants, which exhibit a broad spectrum of biological activities. nih.govresearchgate.netnih.gov Notable examples of natural products containing the isoindolinone scaffold include hericenone B, an antiplatelet aggregation agent, and the alkaloid lennoxamine, which has shown anticancer properties. rsc.orgchemicalbook.com

In the pharmaceutical industry, the isoindolinone core is found in several commercially available drugs. mdpi.com For instance, Lenalidomide, a derivative of thalidomide, is a crucial drug for treating multiple myeloma and contains the isoindolin-1-one (B1195906) structure. rsc.orgmdpi.com Other examples include the diuretic Chlortalidone and the anti-inflammatory drug indobufen, highlighting the scaffold's therapeutic importance. rsc.orgchemicalbook.comnih.gov The development of efficient synthetic routes to access isoindolinone derivatives has been a significant focus, as it facilitates the discovery and production of new drug candidates. researchgate.net

Compounds containing the isoindolinone scaffold exhibit a remarkable range of pharmacological activities. ontosight.airesearchgate.netmdpi.com This therapeutic diversity is a key reason for the sustained interest in this class of compounds within medicinal chemistry. ontosight.airesearchgate.net The biological activities reported for isoindolinone derivatives are extensive, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties. nih.govresearchgate.netnih.gov

For example, certain isoindolinone derivatives have been investigated as potent inhibitors of enzymes like carbonic anhydrase, which is relevant for conditions such as glaucoma and epilepsy. nih.gov The core structure is also found in agents developed for treating neurological disorders and as potential antipsychotics. acs.orgchemimpex.com The drug Vaniprevir, an inhibitor of the Hepatitis C virus NS3/4A protease, is synthesized using a brominated isoindolinone intermediate, specifically 4-bromoisoindolin-1-one. chemicalbook.com Furthermore, the ability of these compounds to act as multi-target agents, exhibiting antioxidant and antimicrobial effects alongside other activities, makes them promising candidates for developing novel therapeutic strategies. nih.gov

Positional Isomerism of Bromine on the Isoindolinone Nucleus

Halogenated isoindolinones, particularly bromo-substituted derivatives, are important synthetic intermediates. rsc.org The position of the bromine atom on the aromatic ring of the isoindolinone nucleus gives rise to several positional isomers, including this compound, 5-Bromoisoindolin-1-one, 6-Bromoisoindolin-1-one, and 7-Bromoisoindolin-1-one. Each isomer possesses distinct properties and synthetic applications.

The four main positional isomers of bromoisoindolin-1-one share the same molecular formula (C₈H₆BrNO) and molecular weight but differ in the substitution pattern on the benzene (B151609) ring. chemicalbook.comcalpaclab.comguidechem.comsigmaaldrich.com This difference in the bromine atom's location leads to variations in their physical and chemical properties, as well as their utility in synthesis. For example, this compound is a known intermediate in the production of APIs (Active Pharmaceutical Ingredients). lookchem.com 5-Bromoisoindolin-1-one is a key building block for pharmaceuticals targeting neurological disorders. chemimpex.com 6-Bromoisoindolin-1-one is utilized in the development of protein degrader building blocks. calpaclab.com 7-Bromoisoindolin-1-one is also used as a pharmaceutical intermediate. guidechem.com

| Compound Name | CAS Number | Key Synthetic Application |

|---|---|---|

| This compound | 337536-15-9 chemicalbook.comsigmaaldrich.com | Intermediate for Vaniprevir (HCV inhibitor) chemicalbook.com |

| 5-Bromoisoindolin-1-one | 552330-55-9 | Intermediate for agents targeting neurological disorders chemimpex.com |

| 6-Bromoisoindolin-1-one | 675109-26-9 calpaclab.combldpharm.com | Building block for protein degraders calpaclab.com |

| 7-Bromoisoindolin-1-one | 200049-46-3 guidechem.com | Pharmaceutical intermediate guidechem.com |

The position of the bromine atom on the isoindolinone ring system significantly influences the molecule's reactivity and its subsequent use in synthesis. cymitquimica.com As an electron-withdrawing group, the bromine atom deactivates the aromatic ring towards electrophilic substitution, but its position directs the regioselectivity of such reactions. More importantly, the bromine atom serves as a versatile synthetic "handle" for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

The specific location of the bromine atom dictates the steric and electronic environment of the C-Br bond, affecting its reactivity in these coupling reactions. For instance, the steric hindrance around the C-Br bond in this compound and 7-bromoisoindolin-1-one is greater than in the 5- and 6-bromo isomers due to the proximity of the fused lactam ring. This can influence the choice of catalyst and reaction conditions required for successful coupling.

The utility of each isomer is often tied to the specific target molecule being synthesized.

This compound is a crucial precursor for the anti-hepatitis C drug Vaniprevir. chemicalbook.com Its structure is specifically required to build the complex framework of the final drug molecule.

5-Bromoisoindolin-1-one serves as an intermediate in the synthesis of bioactive molecules with potential anti-cancer and anti-inflammatory properties, as well as agents for neurological conditions. chemimpex.com

6-Bromoisoindolin-1-one 's position is suitable for its use in creating PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders, a rapidly growing area of drug discovery. calpaclab.com The bromine at the 6-position provides a strategic attachment point for linking the isoindolinone moiety to other parts of the degrader molecule. cymitquimica.com

7-Bromoisoindolin-1-one is also employed as an intermediate, with its specific substitution pattern being advantageous for the synthesis of particular target structures, such as certain kinase inhibitors. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRICULVJRGSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619878 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-15-9 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromoisoindolin 1 One

Multi-Step Synthesis Approaches

Multi-step synthesis provides a reliable pathway to 4-bromoisoindolin-1-one, starting from readily available benzoic acid derivatives or pre-functionalized benzoate (B1203000) precursors. These methods allow for controlled transformations to build the isoindolinone core with the desired bromine substitution.

Synthesis from Substituted Benzoic Acid Derivatives

A common strategy for constructing the this compound scaffold begins with 3-bromo-2-methylbenzoic acid. chemicalbook.comchemicalbook.com This starting material undergoes a series of reactions to introduce the necessary functional groups for the final cyclization.

The initial step involves the conversion of the carboxylic acid group of 3-bromo-2-methylbenzoic acid into a more reactive acyl chloride. This is typically achieved by heating the benzoic acid derivative with thionyl chloride. chemicalbook.comiajpr.comonlinepharmacytech.info For instance, a suspension of 3-bromo-2-methylbenzoic acid in thionyl chloride is heated, often around 60-65°C, for approximately one hour to ensure complete conversion. chemicalbook.comiajpr.comonlinepharmacytech.info The excess thionyl chloride is then removed, usually by concentration under reduced pressure, to yield the crude 3-bromo-2-methyl benzoyl chloride. onlinepharmacytech.info

Following the formation of the acyl chloride, the synthesis proceeds with an amination step to introduce the nitrogen atom required for the isoindolinone ring. The crude acyl chloride is suspended in methanol (B129727) and cooled. chemicalbook.comonlinepharmacytech.info Triethylamine (B128534) is then added slowly to the mixture. chemicalbook.comonlinepharmacytech.info This sequence of reactions leads to the formation of the corresponding methyl ester, which is a precursor to the final product. chemicalbook.com

A detailed three-step synthesis has been described where 3-bromo-2-methylbenzoic acid (9.9 g, 46 mmol) was first reacted with thionyl chloride (20 mL). The resulting residue was then treated with triethylamine (12.7 mL, 92 mmol) in methanol (50 mL) to yield methyl 3-bromo-2-methylbenzoate. chemicalbook.com This intermediate subsequently undergoes bromination and then cyclization to form this compound. chemicalbook.com

Synthesis from 3-bromo-2-(bromomethyl)benzoate Precursors

An alternative and more direct route utilizes precursors that already contain a leaving group on the methyl substituent, facilitating the final ring-closing step. Methyl 3-bromo-2-(bromomethyl)benzoate is a common intermediate in this approach. iajpr.comchemicalbook.comchemicalbook.com

The key step in this pathway is the ammonolysis of the 3-bromo-2-(bromomethyl)benzoate precursor. iajpr.comchemicalbook.com This reaction involves treating the precursor with an ammonia (B1221849) source to displace the bromine atom on the methyl group and subsequently form the lactam ring. In a typical procedure, a solution of methyl 3-bromo-2-(bromomethyl)benzoate in a solvent like tetrahydrofuran (B95107) (THF) is treated with aqueous ammonia. iajpr.comchemicalbook.com The reaction mixture is stirred at room temperature for an extended period, sometimes up to two days, to ensure the completion of the cyclization. chemicalbook.comchemicalbook.com For example, a solution of methyl 3-bromo-2-bromomethyl-benzoate (2.74 g, 8.88 mmol) in THF was treated with 30% aqueous ammonia (10 ml) and stirred for 18 hours to yield this compound (1.5 g, 80% yield) as a white solid after purification. chemicalbook.com Another method involves saturating a THF/methanol solution of the precursor with ammonium (B1175870) hydroxide (B78521) and heating it in a sealed tube. iajpr.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 3-bromo-2-methylbenzoic acid | 1. Thionyl chloride; 2. Methanol, Triethylamine | - | 1. 60°C, 1h; 2. 0°C to RT | Methyl 3-bromo-2-methylbenzoate | - | chemicalbook.com |

| Methyl 3-bromo-2-(bromomethyl)benzoate | Aqueous Ammonia | Tetrahydrofuran | Room Temperature, 18h | This compound | 80% | chemicalbook.com |

| Methyl 3-bromo-2-(bromomethyl)benzoate | Ammonium Hydroxide | THF/Methanol | 65°C, 4h, Sealed Tube | This compound | - | iajpr.com |

| Methyl 3-bromo-2-(bromomethyl)benzoate | Concentrated NH4OH | Tetrahydrofuran | Room Temperature, 2 days | This compound | - | chemicalbook.com |

Cascade Reactions and One-Pot Syntheses Utilizing this compound

Cascade reactions, also known as domino or tandem reactions, and one-pot syntheses are efficient strategies in organic synthesis that involve multiple bond-forming events in a single reaction vessel, avoiding the isolation of intermediates. wikipedia.orgwikipedia.org20.210.105 this compound serves as a valuable building block in such processes, particularly in palladium-catalyzed reactions for the synthesis of more complex heterocyclic systems. researchtrend.net

A notable example is the synthesis of phenanthrene (B1679779) lactams through a cascade reaction involving this compound and 2-formylphenylboronic acid. researchtrend.netorganic-chemistry.org This one-pot process combines a Suzuki-Miyaura coupling with an aldol-type condensation. researchtrend.netorganic-chemistry.org The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate in a suitable solvent system. organic-chemistry.org This methodology provides an efficient route to construct the phenanthrene ring system, which is a core structure in various natural and unnatural aristolactams. organic-chemistry.org Researchers have investigated different palladium catalysts to optimize the yield of the phenanthrene lactam product. researchtrend.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reaction Type | Reference |

| This compound | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (B28343)/EtOH | Phenanthrene lactam | Cascade (Suzuki-Miyaura/Aldol) | organic-chemistry.org |

| This compound | 2-Formylarylboronic acid | Palladium catalyst | - | - | Phenanthrene lactam | Cascade (Suzuki-Miyaura/Aldol) | researchtrend.net |

Palladium-Catalyzed Suzuki-Miyaura Coupling/Aldol Condensation for Phenanthrene Lactam Synthesis.researchtrend.netresearchgate.net

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, base, and solvent system. For the specific cascade reaction of this compound and 2-formylphenylboronic acid, various palladium catalysts were evaluated to maximize the yield of the target phenanthrene lactam. researchtrend.net Research identified Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, as the most efficient catalyst for this transformation under standard Suzuki-Miyaura conditions. researchtrend.net

The optimization of reaction conditions is a critical step in developing any palladium-catalyzed coupling. This involves screening different catalysts, ligands, bases, solvents, and temperatures to achieve the highest possible yield and selectivity. The data below illustrates a typical optimization process for a Suzuki-Miyaura reaction, demonstrating how systematic variation of parameters leads to the ideal conditions.

| Entry | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |

| 1 | PdCl2(PPh3)2 (10) | K2CO3 | DMF | Reflux, 48h | 0 |

| 2 | PdCl2(PPh3)2 (10) | Cs2CO3 | DMF | Reflux, 48h | 0 |

| 3 | Pd(PPh3)4 (10) | K2CO3 | DMF | Reflux, 48h | Traces |

| 4 | Pd(PPh3)4 (10) | Cs2CO3 | DMF | Reflux, 48h | Traces |

| 5 | Pd(PPh3)4 (10) | Cs2CO3 | DMF | MW, 140°C, 2h | 11 |

| 6 | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane | 140°C, 4h | 30 |

| 7 | Pd(PPh3)4 (10) | Cs2CO3 | Toluene/EtOH | 140°C, 4h | 45 |

| 8 | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/H2O | 140°C, 4h | 50 |

| 9 | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/EtOH/H2O | 140°C, 4h | 70 |

| 10 | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/EtOH/H2O | MW, 140°C, 2h | 70 |

Table adapted from an optimization study on a similar bromo-substrate to illustrate the process. rsc.org

In the synthesis of phenanthrene lactams, 2-formylphenylboronic acid serves a dual purpose. researchtrend.net Firstly, it participates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where its aryl group is transferred to the palladium center and subsequently couples with the isoindolinone core to form a C-C bond. uwindsor.canobelprize.org Secondly, the ortho-formyl group (an aldehyde) on the boronic acid acts as the electrophile in the subsequent intramolecular aldol-type condensation, which results in the formation of the final ring and the phenanthrene lactam structure. researchtrend.netorganic-chemistry.org

Other Palladium-Catalyzed Transformations.acs.org

The carbon-bromine bond in this compound makes it a valuable substrate for a wide array of other palladium-catalyzed transformations beyond the specific cascade reaction for phenanthrene lactams. nobelprize.orgacs.org These cross-coupling reactions are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nobelprize.orgnobelprize.org

For instance, this compound can be coupled with various other aryl, heteroaryl, or alkenyl boronic acids and esters through the Suzuki-Miyaura reaction to generate a diverse library of 4-substituted isoindolinone derivatives. mdpi.comnih.gov Furthermore, it is a suitable electrophile for other key palladium-catalyzed reactions, including:

The Heck Reaction: Coupling with alkenes to introduce vinyl groups at the 4-position.

The Sonogashira Reaction: Coupling with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Coupling with amines to form 4-aminoisoindolinone derivatives.

Cyanation: Introduction of a nitrile group, a versatile functional group that can be further transformed. acs.org

These reactions highlight the utility of this compound as a building block for accessing a wide range of functionally diverse molecules.

Chemo- and Regioselective Considerations in Synthesis.nih.gov

The synthesis of substituted isoindolinones often requires precise control over selectivity to ensure the desired isomer is formed. nih.govirb.hr Chemoselectivity involves differentiating between multiple reactive functional groups, while regioselectivity pertains to controlling the position of a chemical transformation on a molecule, such as a specific site on an aromatic ring. nih.govirb.hr

Strategies for Achieving Selective Bromination at the 4-Position.researchgate.net

The synthesis of this compound from the parent isoindolin-1-one (B1195906) scaffold necessitates a regioselective bromination reaction. The challenge lies in directing the incoming bromine electrophile specifically to the C-4 position of the bicyclic ring system over other possible positions (C-5, C-6, or C-7).

Direct bromination involves treating the isoindolin-1-one core with an electrophilic bromine source. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene (B151609) ring. The fused lactam ring acts as a complex directing group, and achieving high selectivity for the 4-position requires careful optimization of the reaction conditions.

Strategies to achieve regioselectivity include:

Choice of Brominating Agent: Different reagents exhibit varying reactivity and selectivity. Common choices include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and N-bromosaccharin (NBSac). researchgate.net N-bromosaccharin, for example, is noted for being more reactive than NBS and can be effective for brominating certain aromatic compounds. researchgate.net

Catalyst and Solvent: The reaction can be influenced by the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or by the choice of solvent. rsc.org Solvent-free conditions or the use of heterogeneous catalysts like silica-supported sulfuric acid have been shown to promote regioselectivity in other heterocyclic systems. researchgate.net

Reaction Temperature: Controlling the temperature can help favor the formation of the thermodynamically or kinetically preferred product, thus enhancing regioselectivity.

By carefully tuning these parameters, direct bromination can be guided to favor the formation of this compound, providing a direct entry into the valuable synthetic applications of this compound.

N-Bromosuccinimide (NBS) Mediated Bromination

A prominent method for the introduction of a bromine atom onto the aromatic ring of an isoindolinone precursor is through benzylic bromination, a reaction for which N-Bromosuccinimide (NBS) is a key reagent. This process, often referred to as the Wohl-Ziegler reaction, allows for the selective bromination of the benzylic position of alkylated aromatic compounds. thermofisher.commasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.comorganic-chemistry.org

The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and can be facilitated by heat or light. wikipedia.org The key to the selectivity of NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. masterorganicchemistry.com This low concentration favors the desired radical substitution at the benzylic position over competing electrophilic addition reactions to the aromatic ring. masterorganicchemistry.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiated by a radical initiator, to form a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the isoindolinone precursor, creating a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, which continues the chain reaction. masterorganicchemistry.comwordpress.com

Traditionally, the Wohl-Ziegler reaction has been carried out in chlorinated solvents like carbon tetrachloride (CCl₄). organic-chemistry.orgwikidoc.org However, due to environmental concerns and the ozone-depleting nature of CCl₄, alternative solvents have been explored. wikipedia.org For instance, trifluorotoluene has been proposed as a safer alternative for Wohl-Ziegler brominations. wikipedia.org

A practical application of this methodology is seen in the synthesis of precursors for complex isoindolinones. For example, the bromination of methyl 2-methyl-3-nitrobenzoate to methyl 2-(bromomethyl)-3-nitrobenzoate, a direct precursor that can be cyclized to form a substituted isoindolinone, is effectively carried out using NBS. researchgate.net This particular transformation has been achieved in high yield using a halogen-free solvent like methyl acetate (B1210297) at a relatively low temperature, highlighting a move towards more environmentally benign conditions. researchgate.net

| Substrate | Reagents | Solvent | Initiator | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Generic Alkyl-Aromatic Hydrocarbon | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | AIBN or Benzoyl Peroxide | Reflux | Good | wikipedia.org |

| Toluene | N-Bromosuccinimide (NBS) | Not specified | Radical initiator + heat/light | Not specified | Not specified | masterorganicchemistry.com |

| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS) | Methyl Acetate | Not specified | 57°C | Almost quantitative | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isoindolinones, including this compound. wordpress.com This involves a focus on aspects such as atom economy, the use of safer solvents, and the development of catalytic and one-pot reactions.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. libretexts.orgscranton.edursc.org Addition and rearrangement reactions are considered highly atom-economical, while substitution and elimination reactions are less so due to the generation of byproducts. scranton.edu In the context of this compound synthesis, a high atom economy would be achieved by designing a synthetic route that incorporates the maximum number of atoms from the starting materials into the final product. For example, a hypothetical synthesis involving a [2+2+2] cyclotrimerization to construct the substituted aromatic core in one step would be highly atom-efficient. nih.gov

Safer Solvents and Auxiliaries: A key principle of green chemistry is to minimize or replace hazardous solvents. wordpress.com In isoindolinone synthesis, there is a move away from traditional, often toxic and environmentally harmful solvents like 1,2-dichloroethane (B1671644) (DCE). nih.gov Research has shown the successful use of more sustainable alternatives such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water in ruthenium-catalyzed cyclization reactions to form isoindolinones. nih.gov Furthermore, the development of catalyst/reaction media systems using biodegradable and non-toxic deep eutectic solvents or glycerol (B35011) for the synthesis of related phthalimide (B116566) derivatives points towards greener alternatives.

Catalysis and Recyclability: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, minimizing waste. rsc.org In the synthesis of isoindolinones, various recyclable catalytic systems have been developed. These include fluorous phosphine (B1218219) organocatalysts that can be recovered and reused, and mesoporous silica (B1680970) nanoparticles which act as efficient and recyclable acidic catalysts for multicomponent reactions to produce complex isoindolinones. rsc.orgnih.gov Palladium catalysts supported on polyethylene (B3416737) glycol (PEG) have also been used for the synthesis of isoindoline-fused heterocycles, with the catalyst and solvent system being recyclable for several runs. rsc.org

| Green Chemistry Principle | Application in Isoindolinone Synthesis | Example | Reference |

|---|---|---|---|

| Atom Economy | Transition metal-catalyzed [2+2+2] cyclotrimerization to build the aromatic ring. | Ruthenium-catalyzed cyclization of amide-tethered diynes with alkynes. | nih.gov |

| Safer Solvents | Replacement of chlorinated solvents like DCE with more benign alternatives. | Use of cyclopentyl methyl ether (CPME) or 2-MeTHF in cyclization reactions. | nih.gov |

| Recyclable Catalysts | Use of catalysts that can be easily separated from the product and reused. | Fluorous phosphine organocatalysts in green solvents; Recyclable mesoporous silica nanoparticles. | rsc.orgnih.gov |

| Energy Efficiency / One-Pot Synthesis | Tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters at room temperature. | Synthesis of isoindolinones in good to excellent yields without column chromatography. | rsc.org |

Reactivity and Chemical Transformations of 4 Bromoisoindolin 1 One

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes 4-bromoisoindolin-1-one an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid. This compound readily participates in these reactions to yield 4-aryl or 4-vinylisoindolin-1-one derivatives. myskinrecipes.com The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. A base is required to activate the organoboron species for transmetalation.

Commonly employed conditions for the Suzuki-Miyaura coupling of aryl bromides involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, an inorganic base like sodium carbonate or potassium phosphate, and a solvent system that can accommodate both organic and aqueous phases, such as toluene (B28343), n-propanol, or dioxane with water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Forms C-C bond |

| Base | Na₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Toluene/Water, Dioxane/Water | Reaction Medium |

| Temperature | 80-100 °C | Provides activation energy |

The Heck reaction involves the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This transformation is highly effective for the vinylation of aryl halides. The reaction typically proceeds with high trans selectivity. organic-chemistry.org While specific studies on this compound are not prevalent, the reactivity of the structurally similar 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111) in Heck reactions provides a strong precedent. nih.gov In that case, the bromo-isoindoline was successfully coupled with methyl acrylate (B77674). nih.gov

A typical Heck reaction protocol involves a palladium(II) acetate catalyst, a phosphine ligand like triphenylphosphine, an organic base such as triethylamine (B128534) to neutralize the hydrogen halide formed, and a polar aprotic solvent like acetonitrile (B52724) or DMF at elevated temperatures. organic-chemistry.orglibretexts.org

Table 2: Typical Conditions for Heck Coupling

| Component | Example Reagent/Condition | Role |

| Aryl Halide | This compound | Electrophile |

| Alkene | Methyl acrylate, Styrene | Coupling Partner |

| Catalyst | Pd(OAc)₂ | Forms C-C bond |

| Ligand | PPh₃ | Stabilizes catalyst |

| Base | Et₃N, NaOAc | Neutralizes HBr byproduct |

| Solvent | Acetonitrile (MeCN), DMF | Reaction Medium |

| Temperature | 100 °C | Provides activation energy |

Beyond the Suzuki and Heck reactions, the aryl bromide moiety of this compound is amenable to a variety of other important coupling reactions.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. wikipedia.org this compound is a suitable substrate for palladium-catalyzed amination with a wide range of primary and secondary amines, leading to the synthesis of 4-aminoisoindolin-1-one (B52741) derivatives. myskinrecipes.com The reaction requires a palladium catalyst, a specialized bulky electron-rich phosphine ligand (e.g., JohnPhos, XantPhos, DavePhos), and a strong base such as sodium tert-butoxide (NaOtBu). rsc.orgchemrxiv.org

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to produce arylalkynes. organic-chemistry.orglibretexts.org The process is typically co-catalyzed by palladium and copper(I) complexes. libretexts.org this compound can be coupled with various alkynes under Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, and an amine base like Et₃N in toluene or DMF] to yield 4-alkynylisoindolin-1-ones. nih.gov These products are valuable intermediates for further synthetic transformations.

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an unactivated aryl ring like that in this compound is generally difficult. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.gov While the lactam carbonyl provides some electron-withdrawing character, it is often insufficient to facilitate classical SNAr reactions under mild conditions. Therefore, the most practical and widely used methods for substituting the bromine with a nucleophile (such as an amine, alcohol, or thiol) are the transition metal-catalyzed reactions described in the previous section (e.g., Buchwald-Hartwig amination and its C-O and C-S coupling variants). wikipedia.org

Derivatization at the Nitrogen Atom of the Lactam Ring

The nitrogen atom of the isoindolinone core is part of a lactam, a cyclic amide. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for derivatization through alkylation or arylation.

N-Alkylation: The most common derivatization is N-alkylation. This is typically achieved by treating this compound with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF or THF, followed by the addition of an alkylating agent (e.g., an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide). nih.gov This reaction proceeds via an SN2 mechanism to furnish the N-alkylated product.

N-Arylation: The introduction of an aryl group at the nitrogen position is also a key transformation. While this can sometimes be achieved with highly activated aryl halides via SNAr reactions, a more general approach is the use of copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig N-arylation.

Reactions Involving the Carbonyl Group

The carbonyl group of the lactam in this compound is less electrophilic than that of a ketone or aldehyde due to the resonance donation from the adjacent nitrogen atom. Consequently, it is resistant to many common nucleophilic additions. However, it can be transformed using powerful reducing agents.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) (CH₂) group using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for the reduction of amides and lactams to the corresponding amines. libretexts.org Treatment of this compound with LiAlH₄ in a solvent like THF, followed by an aqueous workup, would yield 4-bromoisoindoline. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for lactam reduction. libretexts.org

Reaction with Organometallics: While Grignard reagents readily add to aldehydes and ketones, their reaction with lactams can be complex. masterorganicchemistry.com The primary reaction is often the deprotonation of the acidic N-H proton, as Grignard reagents are also strong bases. If carbonyl addition is desired, at least two equivalents of the organometallic reagent are required: one to deprotonate the nitrogen and the second to act as a nucleophile at the carbonyl carbon. This can lead to the formation of an intermediate that, upon hydrolysis, may yield a ring-opened amino ketone.

Functionalization of the Aromatic Ring System (Excluding Direct Bromination)

The aromatic portion of this compound is amenable to various substitution reactions, allowing for the introduction of diverse functional groups. These transformations are crucial for the synthesis of complex molecules, particularly in the development of pharmaceutical agents such as PARP inhibitors. chemicalbook.comrjpbr.comnih.gov

The introduction of amino groups onto the isoindolinone core can be achieved through several synthetic strategies. One common approach for aromatic systems involves electrophilic nitration followed by the reduction of the resulting nitro group. masterorganicchemistry.com The nitration of the this compound ring would likely be directed by the existing substituents, potentially leading to a mixture of constitutional isomers. Subsequent reduction of the nitro intermediate, typically with metals such as iron or tin in acidic media, or via catalytic hydrogenation, would yield the corresponding aminoisoindolin-1-one derivative. masterorganicchemistry.com

A more direct and modern approach for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.org This cross-coupling reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an aryl halide with an amine. wikipedia.orgorganic-chemistry.org In principle, this compound could be coupled with various amines or ammonia (B1221849) equivalents under Buchwald-Hartwig conditions to introduce an amino group at the C-4 position. acsgcipr.org The choice of ligand and reaction conditions is crucial and often substrate-dependent. wikipedia.org

While specific synthetic procedures starting from this compound are not extensively detailed in the reviewed literature, the existence of various amino-substituted derivatives is confirmed by chemical suppliers. These compounds serve as important building blocks in medicinal chemistry.

Table 1: Examples of Amino-Substituted Bromoisoindolin-1-ones

| Compound Name | CAS Number | Molecular Formula |

| 4-Amino-7-bromoisoindolin-1-one | 866767-08-0 | C₈H₇BrN₂O |

| 6-Amino-4-bromoisoindolin-1-one | 2756653-45-7 | C₈H₇BrN₂O |

| 7-Amino-4-bromoisoindolin-1-one | 169045-01-6 | C₈H₇BrN₂O |

Data sourced from supplier information. achemblock.comechemi.com

The bromine atom at the C-4 position of the isoindolinone ring is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions enable the introduction of a wide array of alkyl, alkenyl, alkynyl, and aryl substituents.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron species (typically a boronic acid or ester) with an organic halide. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a broad range of functional groups. epo.org The coupling of this compound with various aryl or vinyl boronic acids would proceed in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-vinylisoindolin-1-ones.

The Heck reaction provides a method for the arylation or vinylation of alkenes. organic-chemistry.orgmdpi.com In this transformation, this compound would be coupled with an alkene, such as an acrylate or styrene, using a palladium catalyst and a base to form a 4-alkenylisoindolin-1-one derivative. researchgate.netresearchgate.net The reaction is typically stereoselective, favoring the formation of the trans isomer. organic-chemistry.org

The Sonogashira coupling is another key transformation that involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction, co-catalyzed by palladium and copper complexes, allows for the direct introduction of an alkynyl substituent at the C-4 position of the isoindolinone core. wikipedia.org The resulting 4-alkynylisoindolin-1-ones are valuable intermediates for further transformations, including the construction of fused heterocyclic systems.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane | 4-Aryl/Vinylisoindolin-1-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 4-Alkenylisoindolin-1-one |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | THF, DMF | 4-Alkynylisoindolin-1-one |

This table presents typical, representative conditions. Actual conditions may vary based on specific substrates.

The functionalized derivatives of this compound, particularly those generated via cross-coupling reactions, are excellent precursors for the synthesis of more complex, fused heterocyclic systems.

One prominent strategy involves an initial Sonogashira coupling to install an alkyne at the C-4 position, followed by an intramolecular cyclization. nih.govnih.gov For example, a 4-alkynylisoindolin-1-one derivative can undergo cyclization, often promoted by acid or a transition metal catalyst, to form a new ring fused to the isoindolinone core. This approach provides access to structures such as benzo[f]isoindol-1-ones and related polycyclic frameworks.

Another powerful method for constructing cyclic systems is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. acsgcipr.org Derivatives of isoindolin-1-one (B1195906) can be designed to participate in such reactions. For instance, an isoindolinone can be modified to act as a dienophile or to contain a diene moiety. An intramolecular Diels-Alder reaction, where the diene and dienophile are part of the same molecule, is a particularly efficient strategy for constructing complex, fused polycyclic architectures from suitably substituted isoindolinone precursors. chemicalbook.comrjpbr.com

These cyclization and cycloaddition strategies significantly expand the molecular complexity accessible from the this compound scaffold, enabling the synthesis of diverse heterocyclic structures with potential applications in materials science and medicinal chemistry.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Synthesis

4-Bromoisoindolin-1-one as a Key Intermediate in Drug Development

This compound is a valuable synthetic organic compound belonging to the isoindoline (B1297411) family. chemicalbook.com Its distinct chemical structure, featuring a bromine atom at the 4-position and a ketone group at the 1-position, makes it a crucial intermediate in a variety of organic synthesis pathways. chemicalbook.com This compound serves as a fundamental building block in the laboratory research and development of numerous pharmaceuticals. chemicalbook.com The isoindolinone core is a prevalent feature in a wide array of pharmaceuticals and complex natural products, highlighting the significance of intermediates like this compound in medicinal chemistry. chemicalbook.comresearchgate.net

This compound is a key component in the synthesis of the antiviral drug Vaniprevir. chemicalbook.com Vaniprevir is a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme critical for viral replication. chemicalbook.comwikipedia.org The drug functions by reversibly binding to the NS3/4A protease, which in turn prevents the breakdown of the HCV precursor protein, thereby halting the virus's replication cycle. chemicalbook.com Developed by Merck & Co., Vaniprevir was approved in Japan in 2014 for the treatment of genotype 1 chronic hepatitis C infection. chemicalbook.comwikipedia.org The synthesis of potent peptidomimetic inhibitors for the HCV NS3 protease often relies on complex scaffolds where isoindolinone derivatives play a crucial role. mcgill.ca

Table 1: Vaniprevir - Key Research Findings

| Feature | Description |

| Drug Name | Vaniprevir (MK-7009) wikipedia.org |

| Target | Hepatitis C Virus (HCV) NS3/4A protease chemicalbook.comwikipedia.org |

| Mechanism of Action | Reversibly binds to the NS3/4A protease, inhibiting the decomposition of the HCV precursor protein and thus inhibiting the viral replication cycle. chemicalbook.com |

| Therapeutic Area | Antiviral (Anti-Hepatitis C) chemicalbook.com |

| Key Intermediate | This compound chemicalbook.com |

The compound this compound also serves as a precursor in the synthesis of H-89, a well-established and extensively studied kinase inhibitor. chemicalbook.com H-89 is recognized as a potent and selective inhibitor of cAMP-dependent protein kinase A (PKA). wikipedia.orgmedchemexpress.com It functions through competitive inhibition at the adenosine (B11128) triphosphate (ATP) binding site on the catalytic subunit of PKA. wikipedia.org While initially identified for its specificity towards PKA, further research has shown that H-89 can also inhibit other protein kinases, albeit at different concentrations. wikipedia.orgnih.gov Its ability to modulate kinase activity has made it a valuable tool in studying cellular signaling pathways. wikipedia.org

Table 2: H-89 - Key Research Findings

| Feature | Description |

| Inhibitor Name | H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) chemicalbook.comwikipedia.org |

| Target | Primarily Protein Kinase A (PKA); also affects other kinases like S6K1, MSK1, and ROCKII. wikipedia.orgprobechem.com |

| Mechanism of Action | Competitively inhibits the binding of ATP to the PKA catalytic subunit. wikipedia.org |

| Area of Research | Cell signaling, seizure studies, morphine withdrawal symptoms. wikipedia.org |

| Precursor | This compound is used in its synthesis. chemicalbook.com |

The isoindolin-1-one (B1195906) scaffold, for which this compound is a key synthetic intermediate, is a core structural component in a wide range of biologically active molecules and pharmaceutical agents. researchgate.netnih.gov This structural motif is present in compounds developed for various therapeutic applications, demonstrating its versatility and importance in drug discovery. mdpi.com

This compound is utilized as an intermediate in the synthesis of the anti-inflammatory drug Indoprofen. chemicalbook.com Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class. nih.gov Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Although it was an effective analgesic and anti-inflammatory agent, Indoprofen was later withdrawn from the market. nih.gov The synthesis of analogues based on the isoindolone structure of Indoprofen has been a strategy to develop new anti-inflammatory drugs with potentially fewer side effects. researchgate.net

The isoindolinone structure is integral to certain natural products with anticancer properties, such as Lennoxamine. chemicalbook.comresearchgate.net this compound serves as a foundational intermediate for constructing the core of such complex molecules. chemicalbook.com The isoindolin-1-one framework is a feature in various compounds investigated for their cytotoxic and anticancer activities. researchgate.netnih.gov Research into the synthesis of Lennoxamine and its analogues highlights the utility of building blocks like this compound in creating medicinally relevant isoindolobenzazepine alkaloids. researchgate.netresearchgate.net

This compound is a synthetic intermediate for creating compounds that act as HIV-1 reverse transcriptase inhibitors. chemicalbook.com An example is 9b-phenyl-2,3-dihydrothianolo[2,3,a]-isoindol-5(9bH)-one. chemicalbook.com The reverse transcriptase (RT) enzyme is a crucial target for anti-HIV drugs as it is essential for the replication of the virus. nih.govmdpi.com Inhibitors of this enzyme, which include nucleoside (NRTIs) and non-nucleoside (NNRTIs) types, are cornerstones of antiretroviral therapy. nih.gov The development of novel NNRTIs often involves creating conformationally constrained molecules, a structural feature to which the rigid isoindolinone core can contribute. nih.gov

Table 3: Overview of Pharmaceuticals Derived from Isoindolinone Intermediates

| Pharmaceutical Class | Example Compound | Therapeutic Application | Role of Isoindolinone Core |

| Anti-inflammatory | Indoprofen chemicalbook.com | Analgesic, Anti-inflammatory nih.gov | Core structural scaffold researchgate.net |

| Anticancer | Lennoxamine chemicalbook.com | Anticancer researchgate.net | Foundational structure of the natural product researchgate.net |

| HIV-1 RT Inhibitor | 9b-phenyl-2,3-dihydrothianolo[2,3,a]-isoindol-5(9bH)-one chemicalbook.com | Antiviral (Anti-HIV) nih.govnih.gov | Provides a rigid framework for inhibitor design nih.gov |

Development of Akt Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Consequently, the development of inhibitors targeting this pathway is a major focus of oncology research. Isoindolin-1-one derivatives have been investigated as potent inhibitors of PI3Kγ, a key enzyme in the Akt pathway. nih.gov The development of such inhibitors often involves leveraging the isoindolin-1-one scaffold to achieve high affinity and selectivity.

Development of TNIK, IKKε, and TBK1 Inhibitors

Chronic inflammation and aberrant signaling in the immune system are implicated in a variety of diseases, including cancer and autoimmune disorders. The kinases TNIK (TRAF2- and NCK-interacting kinase), IKKε (IκB kinase epsilon), and TBK1 (TANK-binding kinase 1) are key regulators of inflammatory and immune responses. A US patent has described the use of this compound in the preparation of a series of compounds designed to inhibit these kinases. The general synthesis involves the use of this compound as a starting material to introduce various substituents at the 4-position, leading to a library of potential inhibitors. These compounds have been evaluated for their ability to inhibit TNIK, IKKε, and TBK1, demonstrating the importance of the this compound scaffold in the development of targeted therapies for inflammatory and oncologic conditions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic exploration of the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their therapeutic potential. By modifying the substituents at various positions of the isoindolinone core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Key aspects of the SAR for isoindolinone derivatives include:

Substitutions at the N-2 position: The nature of the substituent on the nitrogen atom can significantly influence the biological activity. For instance, the introduction of bulky or flexible side chains can modulate interactions with the target protein.

Modifications at the C-3 position: The C-3 position offers another site for diversification. Introducing different functional groups at this position can impact the compound's binding affinity and selectivity.

Aryl substitutions: The bromine atom at the C-4 position serves as a convenient handle for introducing various aryl or heteroaryl groups via cross-coupling reactions. The nature of these aromatic substituents is often critical for target engagement and can dramatically affect the inhibitory potency.

A study on isoindolin-1-one derivatives as PI3Kγ inhibitors highlighted the importance of specific molecular interactions within the kinase domain. The SAR of these compounds revealed that substitutions on the isoindolinone core could be optimized to enhance binding affinity and selectivity. nih.gov

| Compound Modification | Observed Effect on Activity | Reference |

| Introduction of a methyl group on the isoindolinone nitrogen | Can influence binding affinity for certain kinases. | nih.gov |

| Variation of aryl substituents at the 4-position | Significantly impacts potency and selectivity against different kinase targets. | nih.gov |

| Modifications at the 3-position of the isoindolinone ring | Can alter the binding mode and overall inhibitory profile. | nih.gov |

Design and Synthesis of Novel Bioactive Scaffolds Incorporating the this compound Moiety

The this compound moiety is an attractive starting point for the design and synthesis of novel bioactive scaffolds. Its inherent drug-like properties and the presence of a reactive bromine atom allow for its incorporation into more complex molecular architectures.

Strategies for the design of novel bioactive scaffolds from this compound include:

Fragment-Based Drug Discovery: The this compound core can be used as a starting fragment, which is then elaborated by adding other chemical moieties to improve binding affinity and selectivity for a particular biological target.

Scaffold Hopping: The isoindolinone core can be used as a template to design novel heterocyclic systems with similar spatial arrangements of key functional groups, potentially leading to compounds with improved properties.

Combinatorial Chemistry: The reactivity of the bromine atom allows for the parallel synthesis of large libraries of 4-substituted isoindolinone derivatives, facilitating the rapid exploration of chemical space and the identification of potent and selective bioactive molecules.

The synthesis of these novel scaffolds often involves transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce a wide variety of substituents at the 4-position of the isoindolinone ring. myskinrecipes.com This synthetic versatility makes this compound a valuable tool in the quest for new and improved therapeutic agents.

Computational and Theoretical Investigations of 4 Bromoisoindolin 1 One

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model the electronic structure and energy of molecules. These methods are fundamental in predicting the intrinsic properties of 4-Bromoisoindolin-1-one.

Density Functional Theory (DFT) has become a primary tool for computational analysis in organic chemistry, balancing computational cost with accuracy. nih.gov For a molecule like this compound, DFT calculations are used to optimize the molecular geometry, determine electronic properties, and predict spectroscopic signatures. Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311G** to describe the distribution of electrons. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations can reveal regions of the molecule susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Calculated Quantum Chemical Properties of Isoindolinone Derivatives This table illustrates typical parameters obtained from DFT calculations on related chalcone (B49325) and isoindolinone structures; specific values for this compound would require dedicated computational studies.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.65 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | 2.79 eV |

Data based on methodologies described in studies on related organic molecules. nih.gov

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on theoretical principles and physical constants without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the solution to the Schrödinger equation.

While computationally more demanding than DFT, ab initio methods are often used to benchmark results for smaller molecules or to obtain highly accurate energies for specific points on a potential energy surface, such as transition states. iau.ir For this compound, these methods could be employed to verify the geometries and relative energies of different conformers or to calculate highly accurate reaction barriers.

Molecular Modeling and Simulation Approaches

While quantum methods describe electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. Molecular dynamics (MD) is a prominent simulation method that uses classical mechanics to model the movement of atoms and molecules. frontiersin.orgyoutube.com

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and calculating the forces between all atoms to predict their motion. frontiersin.org Such simulations, which can span from nanoseconds to microseconds, are invaluable for:

Understanding solvation effects.

Exploring the conformational landscape and flexibility of the molecule. nih.gov

Simulating the interaction of this compound with biological targets, such as enzymes, providing insight into potential binding modes.

Conformational Analysis and Spectroscopic Property Prediction

The isoindolinone scaffold is largely planar, but the fused γ-lactam ring possesses some flexibility. chim.it Computational methods can be used to perform a systematic conformational analysis to identify the most stable, low-energy arrangements of the atoms. This is typically done by optimizing the geometry starting from various initial structures and comparing the resulting energies.

Furthermore, computational chemistry is a powerful tool for predicting spectroscopic properties. Following a geometry optimization using DFT, a frequency calculation can be performed. researchgate.net This calculation provides the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, allowing for a direct comparison with and assignment of experimental NMR spectra. iau.ir

Table 2: Predicted vs. Experimental Vibrational Frequencies for Related Structures This table demonstrates the typical correlation between computationally predicted and experimentally observed spectroscopic data for organic molecules.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 | 3430 |

| C=O Stretch (Amide) | 1695 | 1705 |

| C=C Stretch (Aromatic) | 1610 | 1615 |

| C-Br Stretch | 650 | 660 |

Data structure based on analyses of similar aromatic compounds. researchgate.net

Mechanistic Insights into Reactions Involving this compound

As a key synthetic intermediate, this compound undergoes various chemical transformations, particularly at the bromine-substituted position. Computational chemistry offers a window into the mechanisms of these reactions.

Understanding a chemical reaction requires characterizing not just the reactants and products, but also the high-energy transition state (TS) that connects them. ucsb.edu Locating the TS on the potential energy surface is a primary goal of mechanistic studies. youtube.comfossee.in Computational methods allow for the optimization of TS geometries, which are first-order saddle points on the potential energy surface. ucsb.edu

For a reaction involving this compound, such as a Suzuki or Buchwald-Hartwig cross-coupling, theoretical calculations can map out the entire reaction pathway. This involves identifying all intermediates and transition states. A frequency calculation on a proposed TS structure is crucial for its verification; a true TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. scm.com The energy difference between the reactants and the highest-energy transition state determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate.

Table 3: Illustrative Energetic Profile for a Hypothetical Suzuki Coupling Reaction This table provides a conceptual summary of the energetic data obtained from a transition state analysis of a cross-coupling reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagents | 0.0 |

| TS1 | Transition state for oxidative addition | +15.2 |

| Intermediate | Oxidative addition complex | +2.5 |

| TS2 | Transition state for transmetalation | +12.8 |

| TS3 | Transition state for reductive elimination | +9.5 |

| Products | Coupled Product + Byproducts | -25.0 |

This data is illustrative of the type of information generated from mechanistic studies on cross-coupling reactions.

Elucidation of Regio- and Stereoselectivity

The prediction and rationalization of regio- and stereoselectivity are paramount in the synthesis of complex molecules. Computational methods, particularly Density Functional Theory (DFT), are instrumental in achieving this. For isoindolinone scaffolds, these investigations often focus on understanding the energetic profiles of different reaction pathways, thereby predicting the most likely outcome.

Stereoselectivity:

In the context of stereoselectivity, computational studies can model the transition states of reactions to determine which diastereomeric or enantiomeric product is favored. For instance, in the asymmetric synthesis of chiral isoindoline (B1297411) derivatives, DFT has been employed to predict diastereoselectivity. acs.org By calculating the energies of the various possible transition state structures, researchers can identify the lowest energy pathway, which corresponds to the major product isomer. This approach is particularly valuable in organocatalysis, where the catalyst's interaction with the substrate dictates the stereochemical outcome. For example, in the organocatalytic Mannich reaction to form substituted isoindolinones, the bifunctional nature of the catalyst can be computationally modeled to understand its role in achieving high enantioselectivity.

Regioselectivity:

Regioselectivity, or the preference for one direction of bond formation over another, is a critical aspect of reactions involving substituted aromatic rings like that in this compound. Computational models can be used to analyze the electronic and steric factors that govern which position on the molecule is most reactive.

A pertinent example can be found in the computational and experimental studies of nucleophilic additions to indolynes, which are related intermediates. These studies reveal that distortion energies, rather than simple electronic arguments, can control regioselectivity. nih.gov By calculating the energy required to distort the aryne into the two possible transition structures for nucleophilic attack, a predictive model for the regiochemical outcome can be established. nih.gov This distortion/interaction model has proven effective in predicting regioselectivity in various cycloaddition reactions as well. nih.gov

For this compound, a similar approach could be envisioned for reactions such as electrophilic aromatic substitution or nucleophilic attack. The bromine atom and the lactam functionality will electronically influence the aromatic ring, and computational analysis of the transition states for substitution at different positions would reveal the most favorable regioisomer.

Data from a Hypothetical Computational Study on an Isoindolinone System:

To illustrate how such data would be presented, the following table represents hypothetical calculated energy barriers for a reaction on a substituted isoindolinone, leading to different regio- and stereoisomers.

| Transition State | Product Isomer | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| TS-1 | (R)-Regioisomer A | 15.2 | |

| TS-2 | (S)-Regioisomer A | 18.5 | |

| TS-3 | (R)-Regioisomer B | 14.8 | ✓ |

| TS-4 | (S)-Regioisomer B | 17.9 |

In this hypothetical case, the computational data suggests that the reaction would preferentially proceed through transition state TS-3, yielding the (R)-configured Regioisomer B as the major product due to it having the lowest activation energy barrier.

While direct computational studies on this compound are needed for precise predictions, the established methodologies applied to the broader isoindolinone class provide a robust framework for understanding and predicting its reactivity and selectivity in various chemical transformations.

Future Research Directions and Emerging Applications

Expansion of Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of the isoindolinone scaffold has been a subject of significant research, with a focus on improving efficiency, selectivity, and sustainability. Early methods for preparing 4-Bromoisoindolin-1-one involved multi-step sequences, for instance, starting from 3-bromo-2-methylbenzoic acid. chemicalbook.com A known pathway involves the reaction of 3-bromo-2-bromomethyl-benzoic acid methyl ester with aqueous ammonia (B1221849) in tetrahydrofuran (B95107), yielding the final product after purification. chemicalbook.com

However, future research is geared towards overcoming the limitations of classical routes, such as the use of harsh reagents or elevated temperatures. Modern synthetic chemistry is pivoting towards more sophisticated and environmentally benign strategies. Key areas of development include:

Catalytic Tandem Reactions: Green and facile approaches are being developed for the direct construction of isoindolinone skeletons. One such method involves a tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters, utilizing a recyclable fluorous phosphine (B1218219) organocatalyst in green solvents. rsc.orgresearchgate.net This one-pot process forms multiple chemical bonds with high efficiency and minimizes waste. researchgate.net

Metal-Free Synthesis: To reduce reliance on potentially toxic and expensive heavy metals, metal-free synthetic routes are gaining prominence. An efficient one-pot method for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid uses chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions, offering a sustainable alternative. nih.gov

Transition Metal Catalysis: The use of transition metals, particularly palladium, remains a powerful tool for constructing the isoindolinone core through reactions like C-H activation, cross-coupling, and carbonylation. abo.fi For instance, palladium-catalyzed reactions of 2-alkynyl benzyl (B1604629) azides can selectively produce brominated isoquinolones, a related class of compounds, highlighting the precise control achievable with modern catalysts. researchgate.net

Use of Abundant Catalysts: Research into using less expensive and more abundant catalysts, such as aluminum chloride (AlCl₃), for tandem amination-amidation reactions to form N-substituted isoindolinones represents another avenue for making these syntheses more economical and sustainable. rsc.org

The continuous evolution of these methodologies aims to provide more direct, atom-economical, and scalable routes to this compound and its derivatives, making this valuable building block more accessible for diverse applications.

Exploration of Novel Reactivity Patterns for this compound

The synthetic utility of this compound is largely defined by the reactivity of its carbon-bromine (C-Br) bond. This bond serves as a versatile anchor point for introducing molecular complexity and diversity through a variety of cross-coupling reactions. The primary focus of reactivity studies has been on palladium-catalyzed transformations, which are fundamental to modern organic synthesis.

Future exploration in this area will likely concentrate on expanding the toolkit of reactions beyond the current standards and applying them to novel molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming new carbon-carbon (C-C) bonds. The bromine atom on the this compound scaffold can be readily coupled with a wide range of boronic acids. This reactivity is well-established for similar bromo-heterocyclic systems, such as the successful palladium-mediated Suzuki–Miyaura reaction of C7-bromo-indazoles with various boronic acids to create new C-aryl bonds. nih.gov This parallel demonstrates the potential for generating a diverse library of 4-aryl-isoindolin-1-one derivatives.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen (C-N) bonds. It allows for the substitution of the bromine atom with a wide array of primary and secondary amines, amides, or other nitrogen-containing nucleophiles. This reaction is critical for building molecules with specific electronic or biological properties.

Other Cross-Coupling Reactions: The C-Br bond is also amenable to other cross-coupling reactions, such as Stille coupling (with organostannanes) and Sonogashira coupling (with terminal alkynes), further broadening the scope of potential derivatives that can be synthesized from this intermediate. mdpi.com

The exploration of these reactivity patterns is not merely academic; it directly enables the synthesis of novel compounds for evaluation in materials science, agrochemicals, and pharmaceuticals. The ability to selectively functionalize the isoindolinone core is paramount to its role as a privileged scaffold in chemical research.

Advanced Applications in Materials Science (e.g., OLEDs)

While there are no direct reports of this compound being used as a final material in Organic Light-Emitting Diodes (OLEDs), its true potential in materials science lies in its role as a versatile building block for creating advanced organic semiconductors. The design of materials for OLEDs, particularly for the emissive layer, often relies on creating molecules with specific electronic properties, such as tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

This is frequently achieved by constructing molecules with a donor-acceptor (D-A) architecture. nih.gov Research into future applications of this compound is focused on leveraging its chemical reactivity to synthesize these complex, π-conjugated systems.

| OLED Application Area | Role of this compound Derivative | Desired Molecular Feature |

| Emitting Layer Dopants | Serve as the core for building a fluorescent or phosphorescent emitter. | Extended π-conjugation, high photoluminescence quantum yield. |

| Host Materials | Form the basis of a host material in the emissive layer. | High triplet energy, good thermal stability, bipolar charge transport. |

| Charge Transport Layers | Synthesize materials for hole or electron transport layers. | Appropriate HOMO/LUMO levels for efficient charge injection and transport. |

The synthetic pathways discussed in section 6.2 are critical for this application. For example, a Suzuki coupling reaction could be used to attach an electron-donating group (like a carbazole (B46965) or triphenylamine (B166846) moiety) to the 4-position of the isoindolinone core, which can act as an electron-accepting unit. nih.govresearchgate.net This would create a classic D-A structure, a common motif in materials designed for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to achieve near-100% internal quantum efficiency. nih.gov Therefore, future research will likely involve the synthesis and characterization of novel, larger molecules derived from this compound for their photophysical and electrochemical properties relevant to OLED technology.

Further Development in Agrochemical Formulations

The isoindolinone scaffold is emerging as a significant structural motif in the development of new agrochemicals, offering novel modes of action to combat growing pest resistance. acs.org Research in this area is moving beyond pharmaceuticals to explore the bioactivity of isoindolinone derivatives against agricultural pests and weeds.

Recent breakthroughs have highlighted the potential of this chemical class:

Insecticidal and Acaricidal Activity: A novel isoindolinone-based derivative, FM-1088, has been identified as a potent acaricide for controlling citrus red mites (Panonychus citri). acs.org This compound demonstrated high efficacy in field trials, underscoring the utility of the isoindolinone scaffold in developing new pesticides. acs.org A patent has also been filed for the use of a broader class of isoindolinone derivatives as insecticides. google.com

Herbicidal Activity: Structurally related compounds, specifically isoindoline-1,3-dione derivatives, have been shown to exhibit good herbicidal activities. nih.gov These compounds act as protox inhibitor herbicides, causing symptoms like leaf cupping and necrosis in weeds, and show promise for pre-emergent use in major crops like soybean and cotton. nih.gov

Future development in this field will involve the synthesis of libraries of this compound derivatives, using the cross-coupling reactions previously described, to perform structure-activity relationship (SAR) studies. By systematically modifying the substituents on the isoindolinone core, researchers can optimize for potency against target pests, selectivity (to minimize harm to non-target organisms and crops), and environmental stability. The goal is to create new active ingredients for agrochemical formulations that are effective, safe, and can provide new solutions for sustainable agriculture. acs.org

Integration with Catalysis Research for Sustainable Chemical Synthesis

The integration of this compound into catalysis research is intrinsically linked to the principles of sustainable or "green" chemistry. The compound's primary utility comes from its participation in catalytic reactions, particularly palladium-catalyzed cross-couplings like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. nih.gov Future research aims to refine these processes to be more environmentally benign.

Key trends in sustainable synthesis involving this and similar substrates include:

Development of Greener Solvents: Historically, cross-coupling reactions have often used hazardous solvents like toluene (B28343) or 1,4-dioxane. acsgcipr.org Current research focuses on validating and implementing greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or eucalyptol, which have better safety and environmental profiles. nsf.govmdpi.com